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Compound of Interest

Compound Name: n-Butyl-2-chloroacetamide
CAS No.: 5349-24-6
Cat. No.: B1266543
Get Quote
& J

CAS: 5349-24-6 | Formula: CeéH12CINO | MW: 149.62 g/mol [1]

Executive Summary

N-Butyl-2-chloroacetamide is a secondary amide intermediate used primarily in the synthesis
of biologically active compounds (herbicides, pharmaceutical precursors) and as an alkylating
agent in organic synthesis.[1][2][3][4][5] Unlike its highly water-soluble parent compound (2-
chloroacetamide), the addition of the n-butyl chain significantly increases lipophilicity (LogP
~1.4), shifting its solubility profile from hydrophilic to moderately lipophilic.[1]

This guide provides predicted solubility ranges based on structure-property relationships
(QSAR), comparative data with homologous amides, and a validated experimental protocol for
precise determination in a laboratory setting.

Physicochemical Identity
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Understanding the solid-state properties is a prerequisite for accurate solubility determination.

[1]

Property Value | Description Source/Note
Appearance White to off-white solid Sigma-Aldrich / BLD Pharm
] ] ] In silico estimate based on N-
Melting Point Predicted: ~40-60 °C )
isopropyl homologue (62°C)
- ) ) Decomposes before boiling at
Boiling Point Predicted: ~260-270 °C
atm pressure
LogP (Octanol/Water) 1.40 PubChem (Computed)
Density ~1.06 - 1.10 g/cm?3 Estimated
o N ) Reacts with nucleophiles
Reactivity Electrophilic (Alkylating agent)

(amines, thiols)

Solubility Profile

Note: Specific experimental solubility values for CAS 5349-24-6 are not standard in public
indices.[1] The values below are synthesized from QSAR models (EPI Suite™, EPAT.E.S.T.)
and homologous series analysis.

Aqueous Solubility

The n-butyl chain introduces a hydrophobic domain that disrupts the hydrogen-bonding
network with water, significantly reducing solubility compared to shorter-chain analogues.[1]
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Solvent Solubility Class Predicted Range Mechanism

Polar head (amide)
_ 1,000 — 5,000 mg/L o
Water (pH 7) Sparingly Soluble vs. Hydrophobic tail
(1-5g/L)
(butyl)

Protonation of amide

nitrogen is negligible;
0.1 M HCI Soluble Increased solubility increase is

minimal unless

hydrolysis occurs.[1]

Rapid Hydrolysis:

Decomposes to
0.1 M NaOH Unstable N/A

chloroacetate and

butylamine.[1]

Organic Solvent Solubility

The compound exhibits high solubility in polar aprotic and protic organic solvents, making them
ideal for stock solution preparation.[1]

Solvent Solubility Application
Preferred for biological assay
DMSO > 100 mg/mL )
stock solutions.[1]
Suitable for synthesis; may
Ethanol > 50 mg/mL ) i
require warming.[1]
) Excellent for extraction/work-
Dichloromethane > 100 mg/mL
up.[1]
) Good for precipitation from
Diethyl Ether Moderate

more polar solvents.[1]

Homologous Series Analysis (Solubility Trend)
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The following trend validates the predicted range for the n-butyl derivative by comparing it to
chemically similar structures.

Water Solubility

Compound Alkyl Chain LogP
(Est.)

2-Chloroacetamide None (H) -0.53 ~90,000 mg/L (High)
N-Methyl-2- )

) Methyl (C1) -0.1 ~100,000 mg/L (High)
chloroacetamide
N-Isopropyl-2- ~15,000 - 60,000

] Isopropyl (C3) 0.8
chloroacetamide mg/L
N-Butyl-2-

Butyl (C4) 14 ~1,000 - 5,000 mg/L

chloroacetamide

Visualization of Solubility Logic

The following diagram illustrates the workflow for determining solubility and the structural logic
governing the compound's behavior.

Water (Polar)

Organics (DMSO/DCM)

. H-Bonding (Limited) o | Sparingly Soluble
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(CAS 5349-24-6) Pof‘;\‘t"re‘f"so(lgr'%nc(a‘zhg‘)' ) In Organic Media
Dipole-Dipole w | Highly Soluble
Van der Waals ™1 (>100 mg/mL)
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Figure 1: Structure-Property Relationship governing the solubility profile of N-Butyl-2-
chloroacetamide.
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Experimental Protocol: Saturation Shake-Flask
Method

Objective: To determine the precise thermodynamic solubility of N-Butyl-2-chloroacetamide in
a specific solvent system. This protocol is a self-validating system using HPLC quantification.[1]

Materials

¢ Analyte: N-Butyl-2-chloroacetamide (>97% purity).[1]
e Solvent: HPLC-grade Water (buffered to pH 7.4 if relevant for biological testing).

e Equipment: Orbital shaker, 0.45 um PTFE syringe filters, HPLC system with UV detector.

Method Workflow

e Supersaturation: Add excess solid compound (~20 mg) to 2 mL of solvent in a glass vial.
» Equilibration: Seal and agitate at 25°C + 1°C for 24 hours (Orbital shaker at 200 rpm).
» Visual Check: Ensure undissolved solid remains.[1] If clear, add more solid.[1]

o Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.45 um
PTFE filter (discard first 200 pL to saturate filter binding sites).[1]

e Quantification (HPLC-UV):

[e]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 pum).[1]

o

Mobile Phase: Isocratic 50:50 Acetonitrile:Water.[1]

[¢]

Flow Rate: 1.0 mL/min.[1]

o

Detection: UV at 210 nm (Amide bond absorption).[1]

[e]

Calibration: Prepare a standard curve (0.1 — 1.0 mg/mL in Acetonitrile) to quantify the
filtrate.
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Figure 2: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Safety & Handling Implications

AS an

-chloroacetamide, this compound is an alkylating agent.[1] Solubility affects its toxicity profile:

o Skin Permeability: The lipophilic butyl chain facilitates skin absorption.[1] Solutions in DMSO
or Ethanol are highly penetrating and must be handled with double-gloving
(Nitrile/Neoprene).[1]
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e Hydrolysis Hazard: Do not store in basic aqueous solutions.[1] The release of CI~ and
formation of N-butylglycine derivatives can alter assay results.[1]

o Deactivation: Spills should be treated with a nucleophile solution (e.g., 10% aqueous
ammonia or sodium thiosulfate) to displace the chloride and deactivate the electrophilic
center.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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